Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate
Description
Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a chlorinated and aminated heterocyclic core linked to an ethyl acetate moiety. This compound is of significant interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, including antiviral, anticancer, and antimicrobial agents . The amino group at position 4 and the chloro substituent at position 6 contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Synthetic routes often involve multi-component reactions or condensation strategies, as seen in analogous pyrimidine derivatives .
Properties
CAS No. |
1095822-23-3 |
|---|---|
Molecular Formula |
C8H10ClN3O2 |
Molecular Weight |
215.64 g/mol |
IUPAC Name |
ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-6(13)3-5-7(9)11-4-12-8(5)10/h4H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
VWKQPLPIQGMUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate typically involves the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia. This reaction can be carried out under various conditions, such as refluxing in ethanol or using a basic medium like sodium bicarbonate in ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by various nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Cyclization Reactions: The amino group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents.
Cyclization Reactions: Cyclization can be achieved using reagents like thionyl chloride in dichloromethane or potassium carbonate in methanol.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Cyclization Reactions: Products include fused heterocyclic compounds, such as diazaoxindoles.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate can be synthesized through several methods, often involving the modification of pyrimidine derivatives. The synthesis typically includes the following steps:
- Formation of Pyrimidine Core : The starting materials are reacted under controlled conditions to form the pyrimidine structure.
- Acetylation : The introduction of the ethyl acetate moiety is achieved through acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The compound's molecular formula is , with a molecular weight of approximately 229.64 g/mol.
Antiviral Properties
Research indicates that pyrimidine derivatives, including this compound, can serve as intermediates in the synthesis of antiviral agents. For instance, the compound may be involved in developing nucleotide derivatives that exhibit antiviral activity against various viruses, including those responsible for influenza and HIV .
Anti-inflammatory Effects
Studies have shown that certain pyrimidine derivatives exhibit significant anti-inflammatory properties. This compound has been reported to suppress cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. In vitro assays demonstrated its potential efficacy comparable to established anti-inflammatory drugs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For example, studies on similar pyrimidine derivatives indicate that they can induce apoptosis in cancer cells and inhibit key enzymes associated with cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can lead to enhanced biological activity. For instance:
- Substitution Patterns : Electron-donating groups at specific positions have been shown to improve anti-inflammatory and anticancer activities.
- Functionalization : Altering the ethyl acetate group can affect solubility and bioavailability, influencing therapeutic efficacy .
Antiviral Development
A case study highlighted the role of this compound as a precursor in synthesizing antiviral compounds. The derivatives showed promising results in inhibiting viral replication in laboratory settings, suggesting potential for further development into therapeutic agents .
Anti-inflammatory Research
In a comparative study of various pyrimidine derivatives, this compound was evaluated alongside traditional anti-inflammatory medications like indomethacin. Results indicated comparable efficacy in reducing inflammation markers in animal models .
Cancer Cell Line Studies
Research involving multiple cancer cell lines demonstrated that modifications to the ethyl acetate moiety significantly impacted cytotoxicity levels against tumor cells. This study provided insights into how structural changes could enhance anticancer activity, paving the way for novel therapeutic strategies .
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the amino and chloro groups allows for specific interactions with the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrimidine ring allows extensive functionalization, leading to diverse analogs. Key structural variations include:
¹Calculated based on molecular formula C₈H₁₀ClN₃O₂.
Key Observations :
Physicochemical Properties
- Solubility : The ethyl ester group increases lipid solubility compared to methyl esters, favoring passive diffusion across biological membranes .
- Crystallinity : Analogs like exhibit stabilized crystal structures via π-π interactions and hydrogen bonding, suggesting similar packing behavior for the target compound .
Biological Activity
Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesizes available data, and presents relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves the condensation of appropriate pyrimidine derivatives with ethyl acetate under controlled conditions. This method allows for the introduction of various substituents that can modulate its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound can significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- IC50 Values : The IC50 value for COX-2 inhibition was reported at , comparable to celecoxib, a standard anti-inflammatory drug .
- Mechanism : The mechanism of action appears to involve the suppression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 mRNA expressions, indicating a multifaceted approach to reducing inflammation .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research :
- Cell Viability Assays : Studies using various cancer cell lines have indicated that this compound can reduce cell viability significantly at certain concentrations. For instance, a study reported a GI50 value (the concentration required to inhibit 50% of cell growth) in the nanomolar range for several cancer types .
| Cancer Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung Cancer) | 50 |
| MCF7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 40 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Substituents on the pyrimidine ring play a crucial role in determining its efficacy:
- Electron-donating groups , such as amino or alkyl groups, enhance COX-2 inhibitory activity.
- Chloro substituents appear to be particularly beneficial for maintaining potency against inflammatory pathways .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Carrageenan-Induced Paw Edema Model : In this model, administration of the compound resulted in significant reduction in edema formation compared to control groups, suggesting strong anti-inflammatory effects.
- Cancer Xenograft Models : In xenograft studies involving human cancer cells implanted in mice, treatment with this compound led to reduced tumor growth rates and improved survival outcomes compared to untreated controls.
Q & A
Q. What are the established synthetic pathways for Ethyl 2-(4-amino-6-chloropyrimidin-5-YL)acetate, and what factors influence reaction yields?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. A common route includes:
- Nucleophilic substitution : Reacting 4,6-dichloropyrimidine derivatives with amines to introduce the amino group at position 4.
- Esterification : Coupling the pyrimidine intermediate with ethyl bromoacetate or via a Mitsunobu reaction to install the ester moiety.
Key factors affecting yields: - Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions improves regioselectivity .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and pyrimidine ring protons (δ ~6.5–8.5 ppm). 15N NMR can resolve amino group tautomerism .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (expected m/z ~229.05 for C8H10ClN3O2+) and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves structural ambiguities, particularly the orientation of the amino and chloro substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
Methodological Answer:
- Competing hydrolysis : Use anhydrous conditions and molecular sieves to prevent ester hydrolysis during nucleophilic substitution .
- Byproduct formation : Employ orthogonal protecting groups (e.g., Boc for amines) to block unintended reactivity .
- Reaction monitoring : Real-time HPLC or TLC analysis identifies intermediates and guides stoichiometric adjustments .
Q. What analytical strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?
Methodological Answer:
- DFT calculations : Compare computed chemical shifts (Gaussian or ORCA software) with experimental NMR data, adjusting for solvent effects (e.g., PCM model for DMSO) .
- Tautomer analysis : Investigate amino group prototropy using variable-temperature NMR or deuterium exchange experiments .
- Crystallographic validation : Cross-validate computational models with X-ray data to confirm bond lengths and angles .
Q. How can crystallographic data address structural ambiguities in this compound?
Methodological Answer:
- SHELX refinement : Use the SHELXL program to refine disordered regions, particularly the ethyl ester side chain. Apply restraints for thermal parameters in low-resolution datasets .
- Twinned crystals : Implement the TWINROTMAT command in SHELX to resolve twinning artifacts .
- Hydrogen bonding analysis : Map intermolecular interactions (e.g., N–H···O) to validate amino group orientation .
Q. What in silico approaches predict the biological activity of derivatives of this compound?
Methodological Answer:
- 3D-QSAR modeling : Align derivatives (e.g., halogen-substituted analogs) to generate pharmacophore maps using CoMFA or CoMSIA .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis of high-affinity candidates .
- ADMET prediction : Use SwissADME or ProTox-II to assess solubility, toxicity, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
